Gd-Dtpa-hpdp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gd-Dtpa-hpdp is a contrast agent used in magnetic resonance imaging (MRI) to enhance the contrast between different tissues. This contrast agent is a chelate of gadolinium (Gd) and diethylenetriaminepentaacetic acid (Dtpa) linked to a hydroxypropyl group (hpdp). Gd-Dtpa-hpdp is used to improve the visibility and clarity of MRI images, allowing for a more accurate diagnosis of various medical conditions.

Mecanismo De Acción

Gd-Dtpa-hpdp works by binding to the water molecules in the body, which allows for a clearer distinction between different tissues in Gd-Dtpa-hpdp images. The gadolinium ion in Gd-Dtpa-hpdp has unpaired electrons, which creates a magnetic moment that interacts with the magnetic field generated by the Gd-Dtpa-hpdp machine, resulting in an enhanced signal.

Efectos Bioquímicos Y Fisiológicos

Gd-Dtpa-hpdp is a relatively safe contrast agent, with few reported adverse effects. It is eliminated from the body through the kidneys, and the majority of the compound is excreted within 24 hours after injection. However, in some rare cases, patients may experience an allergic reaction to the contrast agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Gd-Dtpa-hpdp is a useful tool for researchers in the field of Gd-Dtpa-hpdp imaging, as it allows for a clearer visualization of various tissues and structures. However, it is important to note that Gd-Dtpa-hpdp is not suitable for all types of Gd-Dtpa-hpdp imaging, and its use may be limited in certain cases.

Direcciones Futuras

There are several potential future directions for the use of Gd-Dtpa-hpdp in Gd-Dtpa-hpdp imaging. One area of research is the development of new contrast agents with improved properties, such as increased stability and reduced toxicity. Another area of research is the application of Gd-Dtpa-hpdp imaging in the diagnosis and treatment of various medical conditions, including cancer and neurological disorders.

In conclusion, Gd-Dtpa-hpdp is a safe and effective contrast agent used in Gd-Dtpa-hpdp imaging to enhance the contrast between different tissues. Its use has been extensively studied and has been shown to be useful in the diagnosis of various medical conditions. While there are some limitations to its use, there are also several potential future directions for research in this area.

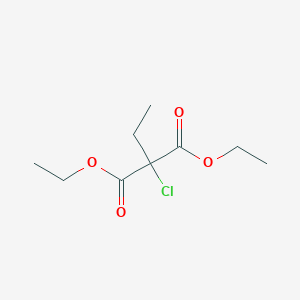

Métodos De Síntesis

Gd-Dtpa-hpdp is synthesized by reacting GdCl3 with Dtpa-hpdp in the presence of sodium hydroxide and heating the mixture at 60°C for several hours. The resulting compound is then purified and formulated for use as a contrast agent in Gd-Dtpa-hpdp.

Aplicaciones Científicas De Investigación

Gd-Dtpa-hpdp has been extensively studied for its use in Gd-Dtpa-hpdp imaging and has been shown to be safe and effective in enhancing the contrast between different tissues. It is used in the diagnosis of various medical conditions, including brain tumors, multiple sclerosis, and vascular diseases.

Propiedades

Número CAS |

133019-01-9 |

|---|---|

Nombre del producto |

Gd-Dtpa-hpdp |

Fórmula molecular |

C17H29GdN4O16P2 |

Peso molecular |

764.6 g/mol |

Nombre IUPAC |

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[(3-hydroxy-3,3-diphosphonatopropyl)amino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron |

InChI |

InChI=1S/C17H32N4O16P2.Gd/c22-12(18-2-1-17(31,38(32,33)34)39(35,36)37)7-20(9-14(25)26)5-3-19(8-13(23)24)4-6-21(10-15(27)28)11-16(29)30;/h31H,1-11H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3 |

Clave InChI |

WVZSYPBNCUZLCL-UHFFFAOYSA-K |

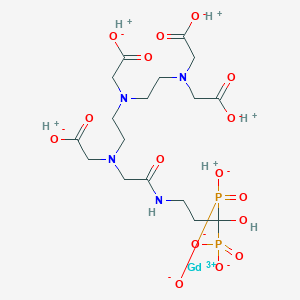

SMILES |

[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |

SMILES canónico |

[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.